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Compound of Interest

Compound Name: 4-(2-cyanophenyl)benzoic Acid

Cat. No.: B1599963

An In-depth Technical Guide to 4-(2-cyanophenyl)benzoic acid

Introduction: A Versatile Biaryl Scaffold in Modern
Chemistry

4-(2-cyanophenyl)benzoic acid is a biaryl compound featuring a benzoic acid moiety linked to
a cyanophenyl group. This specific arrangement of functional groups—a carboxylic acid for
potential salt formation and derivatization, a nitrile group as a versatile chemical handle or a
pharmacophore element, and a rigid biphenyl backbone—makes it a molecule of significant
interest in medicinal chemistry and materials science. Its structural properties are foundational
to its utility as a key building block in the synthesis of more complex molecules, including
pharmacologically active agents. The benzoic acid scaffold itself is a well-established
component in a multitude of approved drugs, valued for its role in forming stable salts and
participating in crucial intermolecular interactions with biological targets.[1][2]

This guide provides a comprehensive overview of 4-(2-cyanophenyl)benzoic acid, detailing
its chemical identity, synthesis, physical properties, and its emerging role in the landscape of
drug discovery and development.

Core Compound Identification

The fundamental identity of this compound is established by its unique CAS registry number
and molecular formula, which are universally recognized in chemical databases and literature.
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Identifier Value Source

Chemical Name 4-(2-cyanophenyl)benzoic acid  [3]

2'-Cyano-4-biphenylcarboxylic
Synonyms acid, 2'-Cyano-[1,1'- [3]
biphenyl]-4-carboxylic acid

CAS Number 5728-44-9 [31[4]
Molecular Formula C14HoNO:2 [3B1141[5]
Molecular Weight 223.23 g/mol [31[4]

_ C1=CC=C(C(=C1)C#N)C2=CC
Canonical SMILES [5]
=C(C=C2)C(=0)0

MZIFVOLYXURHDM-
InChlKey [5]
UHFFFAOYSA-N

Synthesis and Mechanism: The Suzuki-Miyaura
Cross-Coupling Approach

The construction of the C-C bond between the two phenyl rings in 4-(2-cyanophenyl)benzoic
acid is most efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This
palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high
efficiency, mild reaction conditions, and broad tolerance of functional groups, making it ideal for
constructing complex biaryl systems.[6][7]

The strategic advantage of the Suzuki reaction lies in its use of commercially available and
relatively low-toxicity organoboron reagents (boronic acids or esters) which react with aryl
halides in the presence of a palladium catalyst and a base.[7][8]

Conceptual Synthesis Workflow

The logical pathway for synthesizing 4-(2-cyanophenyl)benzoic acid via a Suzuki coupling
involves the reaction between a boronic acid and an aryl halide, each carrying one of the
desired functional groups.
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Caption: General workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol

The following protocol is a representative, self-validating methodology for the synthesis of 4-(2-

cyanophenyl)benzoic acid.
Materials:
e 2-Bromobenzonitrile

» 4-Carboxyphenylboronic acid
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Palladium(ll) Acetate (Pd(OAC)2)
Potassium Carbonate (K2CO3)

Toluene

Ethanol

Water

Hydrochloric Acid (HCI) for acidification
Ethyl acetate for extraction

Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSQOa)
Step-by-Step Procedure:

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-
bromobenzonitrile (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate
(2.5 eq).

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask. The use of a
co-solvent system in an aqueous phase is critical for dissolving both the organic and
inorganic reagents, which enhances reaction efficiency.[6]

Degassing: Purge the reaction mixture with an inert gas (e.g., Argon or Nitrogen) for 15-20
minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

Catalyst Addition: Add the palladium(ll) acetate catalyst (0.02 eq) to the mixture.

Heating: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up:
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o Cool the reaction mixture to room temperature.

o Acidify the aqueous layer with 2M HCI until the pH is approximately 2-3. The product,

being a carboxylic acid, will precipitate out of the aqueous solution upon acidification.

o Extract the product into ethyl acetate (3x).

o Wash the combined organic layers with water and then with brine.

e Purification:

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

o The crude product can be purified by recrystallization from a suitable solvent system like

ethanol/water or by column chromatography to yield pure 4-(2-cyanophenyl)benzoic

acid as a solid.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 4-(2-cyanophenyl)benzoic acid are crucial for its

handling, formulation, and analysis.

Property

Value/Description

Appearance

Typically an off-white to white solid powder or

crystalline solid.

Storage Temperature

Store at room temperature.[4]

Solubility

Sparingly soluble in water, but soluble in many
organic solvents like ethanol, methanol, and
DMSO. lts solubility in aqueous solutions is pH-

dependent due to the carboxylic acid group.

Predicted XlogP

3.1

Hydrogen Bond Donor Count

Hydrogen Bond Acceptor Count

3 (Oxygen and Nitrogen atoms)
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Expected Spectroscopic Data:

e IH NMR: Aromatic protons would appear in the range of ~7.5-8.2 ppm. The carboxylic acid
proton would be a broad singlet further downfield (>10 ppm), which is exchangeable with
D20.

e 13C NMR: Aromatic carbons would be observed between ~110-145 ppm. The nitrile carbon (-
C=N) would appear around 118 ppm, and the carboxylic acid carbon (-COOH) would be
downfield, typically >165 ppm.

» IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic
acid (~2500-3300 cm~1), a C=0 stretch (~1700 cm™1), and a C=N stretch (~2220-2240
cm™1).

Applications in Drug Discovery and Development

The unique structure of 4-(2-cyanophenyl)benzoic acid makes it a valuable intermediate in
the synthesis of pharmaceuticals. The benzoic acid moiety can act as a bioisostere for other
functional groups or serve as an anchor point for binding to protein targets.[1] The cyanophenyl
group is particularly important; the nitrile can act as a hydrogen bond acceptor or be
transformed into other functional groups.

Role as a Core Scaffold: This molecule serves as a scaffold for building more complex drug
candidates. For instance, derivatives containing the (4-cyanophenyl) moiety have been
explored in the development of dual aromatase and sulfatase inhibitors (DASIs) for treating
hormone-dependent breast cancer.[9] In structure-activity relationship (SAR) studies,
modifications to this part of the molecule, such as replacing the cyano group, were found to be
detrimental to the dual inhibitory activity, highlighting the importance of the cyanophenyl group
for biological function.[9]

Potential Therapeutic Areas:

e Oncology: As seen in the DASI studies, derivatives can target enzymes involved in hormone
synthesis, a key strategy in cancers like breast cancer.[2][9]

» Anti-inflammatory Agents: The biaryl core is a common feature in non-steroidal anti-
inflammatory drugs (NSAIDs). The synthesis of novel biaryl analogs via Suzuki coupling is a
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proven strategy for developing new anti-inflammatory and analgesic agents.[7]

+ Other Areas: The versatility of the functional groups allows for its incorporation into a wide
range of molecular designs targeting various diseases.

Logical Relationship in Drug Design
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Caption: Role of the core compound as a scaffold for creating new drug candidates.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling
4-(2-cyanophenyl)benzoic acid.

+ General Handling: Use in a well-ventilated area. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat.

» Storage: Store in a cool, dry place away from incompatible materials. Keep the container
tightly closed.[4]
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e Hazards: While specific toxicity data is not extensively documented in the provided search
results, related compounds like benzoic acid and aryl nitriles have known hazard profiles. It
should be treated as potentially irritating to the eyes, skin, and respiratory system.

Conclusion

4-(2-cyanophenyl)benzoic acid is a synthetically accessible and highly versatile biaryl
compound. Its value is firmly established by the strategic placement of its carboxylic acid and
nitrile functional groups on a stable biphenyl framework. The robustness of the Suzuki-Miyaura
coupling reaction provides a reliable and scalable route for its synthesis. For researchers and
professionals in drug development, this compound represents not just an intermediate, but a
strategic scaffold for the rational design of novel therapeutics aimed at a range of biological
targets. Its continued use in synthetic and medicinal chemistry is anticipated to yield further
innovations in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-(2-cyanophenyl)benzoic acid CAS number and
molecular formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599963#4-2-cyanophenyl-benzoic-acid-cas-
number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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